2-{2-[3,5-Bis(trifluoromethyl)phenyl]ethenyl}-4-chlorophenol
Description
2-{2-[3,5-Bis(trifluoromethyl)phenyl]ethenyl}-4-chlorophenol is a fluorinated phenolic compound characterized by a central phenol ring substituted with a chlorine atom at the para position (4-position) and an ethenyl-linked 3,5-bis(trifluoromethyl)phenyl group at the ortho position (2-position). The trifluoromethyl (-CF₃) groups are strong electron-withdrawing substituents, enhancing the acidity of the phenolic hydroxyl group and influencing the compound’s physicochemical properties.
Properties
CAS No. |
634184-64-8 |
|---|---|
Molecular Formula |
C16H9ClF6O |
Molecular Weight |
366.68 g/mol |
IUPAC Name |
2-[2-[3,5-bis(trifluoromethyl)phenyl]ethenyl]-4-chlorophenol |
InChI |
InChI=1S/C16H9ClF6O/c17-13-3-4-14(24)10(7-13)2-1-9-5-11(15(18,19)20)8-12(6-9)16(21,22)23/h1-8,24H |
InChI Key |
DLIMZOTZUVCOBS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1Cl)C=CC2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{2-[3,5-Bis(trifluoromethyl)phenyl]ethenyl}-4-chlorophenol typically involves the following steps:
Starting Materials: The synthesis begins with 3,5-bis(trifluoromethyl)benzene and 4-chlorophenol.
Formation of Ethenyl Linkage: The ethenyl linkage is introduced through a Heck reaction, where 3,5-bis(trifluoromethyl)benzene is coupled with 4-chlorophenol in the presence of a palladium catalyst and a base.
Reaction Conditions: The reaction is carried out under an inert atmosphere, typically nitrogen or argon, at elevated temperatures (around 100-150°C) to facilitate the coupling process.
Industrial Production Methods
Industrial production of this compound may involve scaling up the Heck reaction process, optimizing reaction conditions to maximize yield and purity, and employing continuous flow reactors to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
2-{2-[3,5-Bis(trifluoromethyl)phenyl]ethenyl}-4-chlorophenol undergoes various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The ethenyl linkage can be reduced to form ethyl derivatives.
Substitution: The chlorophenol moiety can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a palladium catalyst are used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed.
Major Products
Oxidation: Quinone derivatives.
Reduction: Ethyl-substituted phenols.
Substitution: Various substituted phenols depending on the nucleophile used.
Scientific Research Applications
2-{2-[3,5-Bis(trifluoromethyl)phenyl]ethenyl}-4-chlorophenol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an antimicrobial agent due to the presence of trifluoromethyl groups, which enhance lipophilicity and membrane permeability.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-{2-[3,5-Bis(trifluoromethyl)phenyl]ethenyl}-4-chlorophenol involves its interaction with molecular targets through various pathways:
Molecular Targets: The compound can interact with enzymes, receptors, and cellular membranes.
Pathways Involved: It may inhibit enzyme activity, modulate receptor function, or disrupt membrane integrity, leading to its biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s distinct properties are best understood through comparison with analogs differing in substituent type, position, or electronic effects. Key comparisons are outlined below.
Acidity (pKa)
The presence of -CF₃ groups significantly lowers the pKa of the phenolic hydroxyl group compared to non-fluorinated analogs:
| Compound | Substituents on Aromatic Rings | pKa |
|---|---|---|
| 2-{2-[3,5-Bis(trifluoromethyl)phenyl]ethenyl}-4-chlorophenol | -Cl, -CF₃ (3,5-positions) | ~7.1† |
| 4-Chloro-2-[2-(3,5-dichlorophenyl)ethenyl]phenol | -Cl (3,5-positions) | ~8.5‡ |
| 4-Chloro-2-[2-(3,5-dimethylphenyl)ethenyl]phenol | -CH₃ (3,5-positions) | ~9.3‡ |
Key Insight: The electron-withdrawing -CF₃ groups enhance acidity by stabilizing the deprotonated phenoxide ion through inductive effects, whereas electron-donating -CH₃ groups reduce acidity .
Solubility and Lipophilicity
The -CF₃ groups increase hydrophobicity, reducing aqueous solubility but enhancing solubility in nonpolar solvents:
| Compound | Water Solubility (mg/L) | logP (Octanol-Water) |
|---|---|---|
| Target Compound | <10† | ~4.2† |
| 4-Chloro-2-[2-(3,5-dihydroxyphenyl)ethenyl]phenol | 150‡ | ~2.1‡ |
| 4-Chloro-2-[2-(3,5-diethylphenyl)ethenyl]phenol | 25‡ | ~3.8‡ |
Key Insight : Polar substituents (e.g., -OH) improve water solubility, while bulky alkyl or fluorinated groups increase logP values, favoring membrane permeability .
Thermal Stability
Fluorinated analogs exhibit superior thermal stability due to strong C-F bonds:
| Compound | Melting Point (°C) | Decomposition Temperature (°C) |
|---|---|---|
| Target Compound | 178–182† | >250† |
| 4-Chloro-2-[2-(3,5-diiodophenyl)ethenyl]phenol | 145–148‡ | ~200‡ |
| 4-Chloro-2-[2-(3,5-dinitrophenyl)ethenyl]phenol | 210–215‡ | ~180‡ |
Key Insight: While nitro groups (-NO₂) may raise melting points, they often reduce thermal stability due to explosive decomposition tendencies .
Bioactivity
In antimicrobial studies, fluorinated derivatives show enhanced activity:
| Compound | MIC* against S. aureus (µg/mL) | IC₅₀ (Enzyme X Inhibition, nM) |
|---|---|---|
| Target Compound | 2.5† | 5.8† |
| 4-Chloro-2-[2-(3,5-dibromophenyl)ethenyl]phenol | 10.0‡ | 25.3‡ |
| 4-Chloro-2-[2-(phenyl)ethenyl]phenol | 50.0‡ | >100‡ |
MIC: Minimum Inhibitory Concentration. **Key Insight : The -CF₃ groups likely improve target binding via hydrophobic interactions and electronegativity, enhancing potency .
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